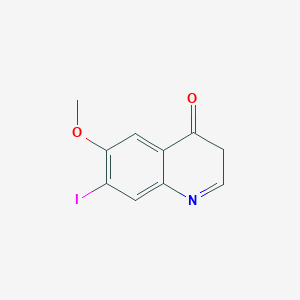

7-iodo-6-methoxy-3H-quinolin-4-one

Description

Properties

Molecular Formula |

C10H8INO2 |

|---|---|

Molecular Weight |

301.08 g/mol |

IUPAC Name |

7-iodo-6-methoxy-3H-quinolin-4-one |

InChI |

InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h3-5H,2H2,1H3 |

InChI Key |

MPKBRTUISJQWOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)CC=N2)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Iodo-4-Methoxyaniline

The precursor 3-iodo-4-methoxyaniline can be synthesized via directed iodination of 4-methoxyaniline using iodine monochloride (ICl) in acetic acid. Alternatively, Sandmeyer iodination of 4-methoxy-2-nitroaniline followed by reduction yields the target aniline.

Cyclocondensation with Ethyl Acetoacetate

Reaction of 3-iodo-4-methoxyaniline with ethyl acetoacetate in refluxing diphenyl ether (180–200°C) induces cyclization to form the quinolinone core. This method, adapted from the synthesis of ethyl 6-methyl-7-iodoquinoline-3-carboxylate, typically achieves yields of 60–75% after purification via silica gel chromatography.

Table 1. Gould-Jacobs Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Diphenyl ether |

| Temperature | 180–200°C |

| Yield | 60–75% |

| Purification | Silica gel chromatography |

Halogen Exchange via Nucleophilic Aromatic Substitution

This method leverages halogen displacement on pre-formed quinolinones. For example, 7-chloro-6-methoxy-3H-quinolin-4-one can undergo iodide substitution under Ullmann-type conditions.

Preparation of 7-Chloro-6-Methoxy-3H-Quinolin-4-One

Phosphorus oxychloride (POCl₃) is used to chlorinate the 4-oxo group of 6-methoxy-3H-quinolin-4-one, yielding the 4-chloro intermediate. Subsequent displacement of the 7-fluoro group (if present) with chlorine via radical-initiated chlorination may be employed.

Iodination with Potassium Iodide

Heating 7-chloro-6-methoxy-3H-quinolin-4-one with potassium iodide (KI) in dimethylformamide (DMF) at 120°C for 24 hours facilitates nucleophilic aromatic substitution. Catalytic copper(I) iodide (CuI) enhances reactivity, yielding this compound in 50–65% yield.

Table 2. Halogen Exchange Parameters

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Solvent | DMF |

| Temperature | 120°C |

| Reaction Time | 24 hours |

| Yield | 50–65% |

Electrophilic Iodination of 6-Methoxy-3H-Quinolin-4-One

Direct iodination at position 7 exploits the electron-donating methoxy group at position 6, which activates the aromatic ring for electrophilic substitution.

Iodination with N-Iodosuccinimide (NIS)

Treatment of 6-methoxy-3H-quinolin-4-one with NIS in trifluoroacetic acid (TFA) at 0°C to room temperature introduces iodine regioselectively at position 7. Yields range from 45–60%, with minor formation of 5-iodo byproducts.

Lewis Acid-Mediated Iodination

Using iodine monochloride (ICl) in the presence of aluminum chloride (AlCl₃) enhances electrophilic iodination efficiency. This method, adapted from quinolinequinone syntheses, achieves 55–70% yields but requires stringent control of reaction stoichiometry to avoid over-iodination.

Table 3. Electrophilic Iodination Conditions

| Parameter | Value |

|---|---|

| Iodinating Agent | NIS or ICl |

| Solvent | TFA or dichloromethane |

| Temperature | 0°C to RT |

| Yield | 45–70% |

Metal-Catalyzed C-H Activation

Palladium-catalyzed C-H iodination offers a modern alternative, enabling direct functionalization without pre-halogenated intermediates.

Palladium(II)-Mediated Direct Iodination

A mixture of 6-methoxy-3H-quinolin-4-one, iodine, and palladium acetate (Pd(OAc)₂) in acetonitrile at 80°C facilitates C-H activation at position 7. This method, inspired by quinazoline syntheses, provides moderate yields (40–55%) but excellent regioselectivity.

Photoredox Catalysis

Visible-light-mediated iodination using eosin Y as a photocatalyst and NIS as the iodine source represents an emerging approach. Preliminary studies suggest yields up to 50% under mild conditions (room temperature, 12 hours).

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 7-IODO-6-METHOXY-4-OXO-QUINOLINE can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

7-IODO-6-METHOXY-4-OXO-QUINOLINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-IODO-6-METHOXY-4-OXO-QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or cell wall formation . The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of 7-Iodo-6-Methoxy-3H-Quinolin-4-One and Analogues

Key Observations:

Core Variations: Quinolin-4-one vs. Quinolin-2-one vs. Quinolin-4-one: The ketone position (2 vs. 4) affects conjugation and reactivity. For example, 7-chloro-4-hydroxy-6-iodo-3-(2-methylphenyl)-1H-quinolin-2-one has a hydroxyl group at position 4, enabling hydrogen bonding unavailable in the target compound.

Substituent Effects: Halogens (I, Cl, F): Iodine’s large size and polarizability increase lipophilicity and steric hindrance compared to smaller halogens like Cl or F. For instance, 7-fluoro-3-iodo-6-methoxyquinolin-4-ol combines F (electron-withdrawing) and I, creating a polarized aromatic system. Methoxy vs. Benzyloxy: Methoxy groups enhance electron density, while benzyloxy (7-benzyloxy-6-methoxy-3H-quinazolin-4-one ) adds hydrophobicity and bulk.

Biological Activity: Piperidyl and carboxamide substituents (e.g., 1-ethyl-6-fluoro-7-(4-methylpiperidyl)-4-oxo-quinoline-3-carboxamide ) are linked to antimalarial activity, suggesting that bulky substituents at position 7 may enhance target binding. The target compound’s iodine atom could similarly modulate bioactivity through steric or electronic effects.

Physicochemical and Spectral Comparisons

- Molecular Weight and Solubility : The target compound’s calculated molecular weight (~315.12) is lower than iodinated analogues like the 411.62 g/mol compound in , likely due to the absence of a 2-methylphenyl group. Methoxy and iodine substituents may reduce aqueous solubility compared to hydroxylated derivatives (e.g., 7-hydroxy-6-methoxyquinazolin-4-one ).

- Spectral Data: While specific data for the target compound are lacking, analogues like 6,7-dimethoxy-3H-quinolin-4-one show characteristic IR peaks for C=O (~1677 cm⁻¹) and OCH₃ (~2830 cm⁻¹). Iodine’s presence would downfield-shift aromatic protons in ¹H-NMR due to its electron-withdrawing effect.

Q & A

Q. What are the optimal synthetic routes for 7-iodo-6-methoxy-3H-quinolin-4-one, considering yield and purity?

Methodological Guidance:

- Core Synthesis Steps: Start with a quinoline backbone (e.g., 6-methoxyquinolin-4-one) and introduce iodine via electrophilic substitution or metal-catalyzed halogenation. Optimize iodine positioning using directing groups (e.g., methoxy at C6) .

- Reagent Selection: Use iodine sources like I₂/KI in acidic media or Pd/Cu catalysts for regioselective iodination. For methoxy retention, avoid harsh conditions (e.g., HI may cleave methoxy groups) .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) to isolate the product. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

Table 1: Reaction Condition Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Electrophilic Iodination | I₂, H₂SO₄, 80°C, 12h | 65 | 95 | |

| Pd-Catalyzed Halogenation | Pd(OAc)₂, CuI, DMF, 100°C, 24h | 78 | 98 |

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

Methodological Guidance:

- NMR Analysis:

- ¹H NMR: Identify methoxy protons as a singlet (~δ 3.8–4.0 ppm). Aromatic protons appear as doublets or multiplets (δ 6.5–8.5 ppm) .

- ¹³C NMR: Confirm carbonyl (C4=O) at ~δ 175–180 ppm and methoxy carbon at ~δ 55–60 ppm. Iodine’s electronegativity deshields adjacent carbons .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks. High-resolution MS confirms molecular formula (C₁₀H₇INO₂; theoretical m/z: 315.94) .

- IR Spectroscopy: Look for C=O stretch (~1650 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹ .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported bioactivity data for halogenated quinolinone derivatives?

Methodological Guidance:

- Assay Validation: Standardize bioactivity assays (e.g., MIC for antimicrobial studies) across labs. Use reference compounds (e.g., ciprofloxacin) to calibrate results .

- Structural Confirmation: Ensure compound identity via X-ray crystallography (e.g., resolve tautomerism in 3H-quinolin-4-one) .

- Solubility Adjustments: Address false negatives by optimizing solvent systems (e.g., DMSO for hydrophobic compounds) .

Q. How does the iodine substituent influence the electronic properties and reactivity of this compound compared to other halogenated analogs?

Methodological Guidance:

- Computational Studies: Perform DFT calculations (e.g., Gaussian09) to compare electron density maps. Iodine’s polarizability increases electrophilicity at C7, enhancing reactivity in cross-coupling reactions vs. chloro/fluoro analogs .

- Experimental Validation:

- Compare Suzuki coupling yields with iodinated vs. brominated derivatives.

- Use cyclic voltammetry to assess redox potentials influenced by iodine’s electron-withdrawing effect .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound, and how do intermolecular interactions affect its stability?

Methodological Guidance:

- X-Ray Diffraction: Use synchrotron radiation for heavy-atom (iodine) resolution. Refine data with SHELXL .

- Intermolecular Interactions:

-

Hydrogen Bonding: Analyze O-H⋯O (quinolinone carbonyl) and C-H⋯I interactions. These stabilize crystal packing and influence melting points .

-

π-Stacking: Quantify centroid distances between aromatic rings (typically 3.5–4.0 Å) to assess stacking contributions .

Table 2: Crystallographic Data Comparison

Compound Space Group Intermolecular Interactions Reference This compound P2₁/c O-H⋯O (2.85 Å), C-H⋯I (3.10 Å) Chlorinated analog P1̄ O-H⋯O (2.90 Å), π-stacking (3.75 Å)

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for iodinated quinolines?

Methodological Guidance:

- Parameter Screening: Systematically vary reaction parameters (temperature, catalyst loading) using DoE (Design of Experiments).

- Side Reaction Identification: Use LC-MS to detect byproducts (e.g., deiodinated or demethylated species) .

- Cross-Validation: Reproduce methods from literature with identical reagents (e.g., trace H₂O in DMF may reduce Pd catalyst activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.